2-[(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]ethyl 4-fluorobenzoate
Description
2-[(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]ethyl 4-fluorobenzoate (molecular formula: C₂₁H₁₉ClF₃N₃O₂, molecular weight: 437.85 g/mol) is a synthetic compound featuring a quinazoline core substituted with methoxy and methyl groups at positions 6 and 4, respectively. The molecule is further functionalized with a sulfanyl (-S-) linkage connecting the quinazoline moiety to an ethyl ester of 4-fluorobenzoic acid .
Properties
IUPAC Name |
2-(6-methoxy-4-methylquinazolin-2-yl)sulfanylethyl 4-fluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3S/c1-12-16-11-15(24-2)7-8-17(16)22-19(21-12)26-10-9-25-18(23)13-3-5-14(20)6-4-13/h3-8,11H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRBKSJJMTCXRLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC(=N1)SCCOC(=O)C3=CC=C(C=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]ethyl 4-fluorobenzoate typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, where a thiol group reacts with a suitable leaving group on the quinazoline ring.
Esterification: The final step involves the esterification of the sulfanyl-substituted quinazoline with 4-fluorobenzoic acid under acidic conditions, often using catalysts like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]ethyl 4-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazoline ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The fluorobenzoate ester can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted benzoate esters.
Scientific Research Applications
2-[(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]ethyl 4-fluorobenzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological systems due to its unique structural features.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where quinazoline derivatives have shown efficacy.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-[(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]ethyl 4-fluorobenzoate involves its interaction with molecular targets such as enzymes or receptors. The quinazoline ring system can interact with active sites of enzymes, potentially inhibiting their activity. The sulfanyl group may also play a role in binding to specific proteins or other biomolecules, modulating their function.
Comparison with Similar Compounds
Fluorobenzoate Esters with Varied Substituents
Several 4-fluorobenzoate esters share the esterified 4-fluorobenzoic acid component but differ in their alkyl/aryl substituents and additional functional groups:
Key Observations :
- Molecular Complexity : The target compound is significantly bulkier due to the quinazoline ring system, which introduces nitrogen heteroatoms and methoxy/methyl substituents. This may enhance binding to biological targets (e.g., enzymes or receptors) compared to simpler esters like methyl 4-chloro-2-fluorobenzoate .
- Functional Group Diversity: The sulfanyl (-S-) linkage in the target compound contrasts with the amide (-NH-CO-) group in ethyl 4-[(2-fluorobenzoyl)amino]benzoate.
- Electronic Effects : The electron-withdrawing fluoro substituent on the benzoate ring is common across all compounds. However, the quinazoline core in the target compound introduces additional electron-rich regions, which could influence solubility and reactivity .
Sulfonylurea-Based Fluorobenzoate Derivatives
highlights sulfonylurea-containing fluorobenzoates, such as metsulfuron methyl ester (C₁₄H₁₅N₅O₆S), which feature a triazine ring linked via a sulfonylurea bridge. The sulfonylurea group enhances hydrogen-bonding capacity, likely improving soil mobility and target affinity in agrochemical contexts .
Pharmacologically Active Fluorobenzoate Analogues
- Montelukast Sodium (): A leukotriene receptor antagonist containing a sulfanyl-linked quinoline moiety. The quinazoline core in the target compound may similarly interact with hydrophobic binding pockets in proteins, suggesting possible anti-inflammatory or receptor-modulating activity .
- Cangrelor (): An antiplatelet agent with a phosphonothiolate group. While functionally distinct, the shared sulfanyl linkage underscores the role of sulfur in modulating metabolic stability and target engagement .
Q & A
Q. What are the recommended synthetic routes and optimization strategies for 2-[(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]ethyl 4-fluorobenzoate?
The synthesis typically involves multi-step reactions, starting with the preparation of the quinazoline core. A common approach includes:
Quinazoline formation : Condensation of 4-methyl-6-methoxy-2-mercaptoquinazoline with ethyl 4-fluorobenzoate via nucleophilic substitution. Reaction conditions (e.g., solvent polarity, temperature) significantly influence yield .
Sulfanyl linkage : Use of coupling agents like DCC (dicyclohexylcarbodiimide) to attach the thioether group. Optimize molar ratios to minimize byproducts .
Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
Q. Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | DMF, 80°C, 12h | 65–70 | ≥95% |
| 2 | DCC, THF, RT, 6h | 75–80 | ≥98% |
Q. What analytical techniques are critical for characterizing this compound’s structural integrity and purity?
- NMR Spectroscopy : Confirm regioselectivity of the sulfanyl group via H and C chemical shifts (e.g., thiomethyl protons at δ 3.8–4.2 ppm) .
- HPLC-MS : Monitor purity (>98%) and detect trace impurities using reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) .
- X-ray Diffraction (XRD) : Resolve crystallographic ambiguity in the quinazoline-fluorobenzoate linkage .
Advanced Questions
Q. How can researchers address discrepancies in biological activity data between in vitro and in vivo studies?
Discrepancies often arise from:
- Metabolic instability : The ester group in 4-fluorobenzoate may undergo hydrolysis in vivo. Use metabolic stability assays (e.g., liver microsomes) to identify degradation pathways .
- Solubility limitations : Poor aqueous solubility (logP ~3.5) can reduce bioavailability. Formulate with co-solvents (e.g., PEG-400) or nanoparticles .
- Target off-selectivity : Screen against related kinase isoforms (e.g., EGFR vs. HER2) to refine structure-activity relationships (SAR) .
Q. Methodology :
- Parallel artificial membrane permeability assay (PAMPA) : Predict intestinal absorption .
- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution in rodent models .
Q. What computational strategies are effective for predicting target interactions and optimizing selectivity?
- Molecular Docking : Use AutoDock Vina to model binding to quinazoline-recognizing kinases (e.g., EGFR). Key interactions:
- Hydrogen bonding between methoxy group and kinase hinge region.
- Hydrophobic contacts with 4-fluorobenzoate .
- Molecular Dynamics (MD) Simulations : Assess binding stability over 100 ns trajectories (AMBER force field) .
- QSAR Modeling : Corporate substituent effects (e.g., fluorobenzoate vs. chlorobenzoate) to predict IC values .
Q. How should researchers design experiments to evaluate environmental persistence and ecotoxicology?
- Degradation Studies :
- Hydrolytic stability : Incubate in buffers (pH 2–12) at 37°C; monitor via LC-MS .
- Photodegradation : Expose to UV light (254 nm) and quantify breakdown products .
- Ecotoxicology :
- Daphnia magna assays : Measure 48h LC values .
- Soil adsorption : Use batch equilibrium tests to determine K (organic carbon partition coefficient) .
Q. What strategies mitigate synthetic challenges such as low yields or side reactions?
- Catalyst optimization : Replace DCC with EDC·HCl for milder coupling conditions .
- Microwave-assisted synthesis : Reduce reaction time (e.g., from 12h to 2h) and improve yield by 15–20% .
- Byproduct analysis : Use LC-MS to identify and suppress thiomethyl dimerization via inert atmosphere (N) .
Q. How can in vitro biological assays be standardized for reproducibility across labs?
- Cell line validation : Use authenticated lines (e.g., ATCC-certified A549 for anticancer assays) .
- Dose-response normalization : Report IC values relative to positive controls (e.g., gefitinib for EGFR inhibition) .
- Buffer consistency : Maintain uniform DMSO concentrations (<0.1% v/v) to avoid solvent toxicity .
Q. What are the implications of structural analogs on SAR development?
Comparative studies with analogs (e.g., 4-chlorobenzoate or unsubstituted quinazoline) reveal:
- Fluorine’s role : Enhances metabolic stability and target affinity via electronegativity .
- Methoxy position : 6-Methoxy optimizes steric compatibility with kinase pockets .
Q. Analog Data :
| Compound Modifications | EGFR IC (nM) | Solubility (µg/mL) |
|---|---|---|
| 4-Fluorobenzoate (target) | 12.3 ± 1.5 | 8.9 |
| 4-Chlorobenzoate | 18.7 ± 2.1 | 6.2 |
| 6-Hydroxyquinazoline | >1000 | 22.4 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
